molecular formula C16H21ClN6O B5574956 N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea

N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5574956
M. Wt: 348.8 g/mol
InChI Key: PIWZNIXUAAKUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1465370 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Research has shown that ethyl carbamate (EC), a compound related to ureas, occurs at low levels in many fermented foods and beverages. It has been identified as genotoxic and carcinogenic to several species, highlighting the importance of monitoring and managing its levels in consumable products. This research could indirectly suggest that related urea compounds, such as the one , may also require careful study and monitoring in contexts where they might be present in food and beverages or where they could form as by-products of production processes (Weber & Sharypov, 2009).

Urea Biosensors

Urea biosensors represent a significant area of application for urea-related compounds. Such biosensors are designed to detect and quantify urea concentration, which is critical in medical diagnostics, environmental monitoring, and industrial processes. Advances in materials used for enzyme immobilization in urea biosensors could provide insights into potential applications for similar compounds in enhancing the sensitivity, specificity, and durability of biosensors (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Urease inhibitors are explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research in this area highlights the medicinal applications of urea derivatives as urease inhibitors, suggesting possible research directions for N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea in developing new therapeutic agents (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

Ureas and their derivatives are also extensively studied in environmental and agricultural contexts, such as in the formulation of slow-release fertilizers. These fertilizers aim to improve nitrogen use efficiency and reduce environmental pollution, suggesting potential applications for related compounds in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-3-18-15-21-11(2)9-14(23-15)19-7-8-20-16(24)22-13-6-4-5-12(17)10-13/h4-6,9-10H,3,7-8H2,1-2H3,(H2,20,22,24)(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWZNIXUAAKUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.